2-(4-Iodophenoxymethyl)benzamide

IDO1 cancer immunotherapy enzyme inhibition

2-(4-Iodophenoxymethyl)benzamide (CAS 1308288-74-5) is a unique ortho-substituted benzamide scaffold with validated potency against IDO1 (IC50=110 nM), FGFR4 (IC50=43 nM), and MPO (IC50=159 nM). Its para-iodo substituent enables late-stage diversification via cross-coupling, making it a privileged intermediate for medicinal chemistry. Researchers use this compound to explore alternative chemotypes in oncology and inflammation assays. Available in research quantities with ≥95% purity. Immediate stock supports pilot-scale library synthesis and iterative SAR optimization.

Molecular Formula C14H12INO2
Molecular Weight 353.159
CAS No. 1308288-74-5
Cat. No. B2563111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodophenoxymethyl)benzamide
CAS1308288-74-5
Molecular FormulaC14H12INO2
Molecular Weight353.159
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC=C(C=C2)I)C(=O)N
InChIInChI=1S/C14H12INO2/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H2,16,17)
InChIKeyZMTQXPMKOOBVLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Iodophenoxymethyl)benzamide CAS 1308288-74-5: Technical Baseline and Procurement Context


2-(4-Iodophenoxymethyl)benzamide (CAS 1308288-74-5) is a synthetic benzamide derivative with the molecular formula C14H12INO2 and a molecular weight of 353.15 g/mol, characterized by a para-iodophenoxymethyl substituent attached to the 2-position of the benzamide core . The compound has been annotated in the ChEMBL database (CHEMBL4749635, CHEMBL4792720) and BindingDB with experimentally determined inhibitory activity against multiple pharmacologically relevant targets, including indoleamine-2,3-dioxygenase-1 (IDO1), fibroblast growth factor receptor 4 (FGFR4), and myeloperoxidase (MPO) [1]. As a research chemical, it is commercially available from specialty chemical suppliers at purities of ≥95%, with procurement quantities ranging from 50 mg to 5 g scales .

2-(4-Iodophenoxymethyl)benzamide: Why In-Class Benzamide Derivatives Cannot Be Arbitrarily Substituted


Within the broad class of iodophenoxymethyl benzamides, substitution at the ortho versus para position of the benzamide ring, as well as variations in the iodine placement on the phenoxy ring, produces compounds with structurally distinct binding geometries and divergent biological activity profiles. For example, the positional isomer 4-((4-iodophenoxy)methyl)benzamide (CAS 1011018-52-2), which differs solely in the attachment point of the phenoxymethyl group to the benzamide core (para vs. ortho), may exhibit entirely different target engagement and potency profiles due to altered conformational preferences and steric interactions within enzyme active sites [1]. The para-iodo substitution pattern on the phenoxy ring of the target compound, combined with the ortho-benzamide arrangement, creates a unique three-dimensional pharmacophore that cannot be replicated by meta-iodo, ortho-iodo, or de-iodinated analogs. Consequently, substituting 2-(4-iodophenoxymethyl)benzamide with a structurally related benzamide without experimental validation of equivalent target inhibition introduces unacceptable risk of altered potency, selectivity, or off-target effects in any assay system [2].

2-(4-Iodophenoxymethyl)benzamide (CAS 1308288-74-5): Quantitative Comparative Evidence for Scientific Selection


Multi-Target Inhibition Profile: IDO1 Enzymatic and Cellular Potency with 110 nM IC50 and 74 nM EC50

2-(4-Iodophenoxymethyl)benzamide demonstrates verified dual inhibition of indoleamine-2,3-dioxygenase-1 (IDO1) in both biochemical and cellular assays. In an enzymatic assay using human N-terminal His-tagged IDO1 expressed in Escherichia coli M15 and incubated for 1 hour, the compound exhibited an IC50 of 110 nM [1]. Crucially, this biochemical activity translates to a cellular context: in IFN-γ-stimulated human MDA-MB-231 breast cancer cells preincubated for 48 hours followed by L-tryptophan addition and measurement after 5 hours, the compound achieved an EC50 of 74 nM [1].

IDO1 cancer immunotherapy enzyme inhibition

FGFR4 Kinase Inhibition: IC50 of 43 nM Against Recombinant Human FGFR4

2-(4-Iodophenoxymethyl)benzamide inhibits recombinant human FGFR4 kinase with an IC50 of 43 nM, as measured using a caliper mobility shift assay [1]. The assay employed recombinant His-tagged human FGFR4 (residues 781 to 1338, encompassing the kinase domain) expressed in insect cells and incubated for 1 hour [1]. This potency places the compound among the active FGFR4 inhibitors catalogued in public databases.

FGFR4 kinase inhibitor oncology

Myeloperoxidase (MPO) Inhibition: IC50 of 159 nM Against Recombinant Human MPO

The compound inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM, as determined in an aminophenyl fluorescein-based assay with 10 minutes of incubation in the presence of 120 mM NaCl [1]. This target engagement data is curated in ChEMBL (CHEMBL4792720) and validated by Bristol Myers Squibb [1].

myeloperoxidase MPO inhibitor cardiovascular inflammation

Positional Isomer Differentiation: Ortho-Benzamide vs. Para-Benzamide Attachment Drives Target Engagement Divergence

The target compound 2-(4-iodophenoxymethyl)benzamide features ortho-substitution of the phenoxymethyl group on the benzamide ring, whereas its closest commercially available positional isomer, 4-((4-iodophenoxy)methyl)benzamide (CAS 1011018-52-2), bears the identical substituent at the para position [1]. This seemingly subtle structural variation alters the relative orientation of the amide group and the iodophenoxy moiety, which directly impacts hydrogen-bonding geometry, steric accommodation within enzyme active sites, and overall binding pose .

positional isomer structure-activity relationship regioisomer

Iodine Atom as Synthetic Handle: Chemoselective Functionalization via N-Benzoylation and Cross-Coupling

The para-iodo substituent on the phenoxy ring serves as a versatile synthetic handle for further derivatization. The compound undergoes chemoselective N-benzoylation reactions, enabling the formation of biologically relevant elaborated compounds without interfering with the iodine atom . The iodine can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) for late-stage diversification [1].

synthetic intermediate cross-coupling chemoselective N-benzoylation

Selectivity Profile: Differential Activity Across Peroxidase Enzymes

2-(4-Iodophenoxymethyl)benzamide exhibits measurable selectivity across related peroxidase and cytochrome P450 enzymes. Against MPO, the compound shows an IC50 of 159 nM [1]. However, against thyroid peroxidase (TPO), using 3-iodotyrosine as substrate with 10 minutes incubation, the IC50 is 6,300 nM (6.3 μM) [1]. Against cytochrome P450 3A4 (CYP3A4), the IC50 is 2,600 nM (2.6 μM) [1].

enzyme selectivity MPO TPO CYP3A4

2-(4-Iodophenoxymethyl)benzamide (CAS 1308288-74-5): Evidence-Based Research and Procurement Scenarios


IDO1 Inhibitor Tool Compound for Cancer Immunotherapy Research

Investigators studying IDO1-mediated immune evasion in oncology can employ 2-(4-iodophenoxymethyl)benzamide as a validated biochemical and cellular tool compound. With a biochemical IC50 of 110 nM and a cellular EC50 of 74 nM in IFN-γ-stimulated MDA-MB-231 cells [1], this compound provides a benzamide-derived scaffold with confirmed target engagement across both assay formats. The translational concordance between enzymatic and cellular potency is a critical attribute for IDO1 tool compounds, as many benzamide derivatives fail to demonstrate cellular activity despite favorable biochemical IC50 values. Researchers should consider this compound when seeking an alternative chemotype to the extensively studied imidazole and triazole-based IDO1 inhibitors, particularly for combination studies with immune checkpoint inhibitors where chemical diversity may mitigate resistance mechanisms [1].

FGFR4 Kinase Probe for Hepatocellular Carcinoma and Metabolic Disease Models

For research programs targeting FGFR4-driven signaling in hepatocellular carcinoma (HCC) or metabolic disorders associated with FGF19-FGFR4 axis dysregulation, 2-(4-iodophenoxymethyl)benzamide offers an IC50 of 43 nM against recombinant human FGFR4 kinase domain [2]. This potency, while below that of clinical-stage covalent FGFR4 inhibitors (e.g., fisogatinib, roblitinib), is well-suited for in vitro kinase profiling and preliminary cellular target validation studies. The compound's ortho-benzamide geometry and para-iodophenoxy substituent represent a structurally distinct pharmacophore relative to the extensively patented pyrimidine-, quinoline-, and indazole-based FGFR inhibitors [2], making it valuable for exploring alternative FGFR4 binding modes and for developing probe molecules orthogonal to existing chemical series.

MPO Inhibitor Scaffold for Cardiovascular and Neuroinflammatory Disease Research

The documented MPO inhibitory activity (IC50 159 nM) combined with selectivity over TPO (39.6-fold) and CYP3A4 (16.4-fold) [3] positions 2-(4-iodophenoxymethyl)benzamide as a useful starting scaffold for MPO-focused research in cardiovascular inflammation, atherosclerosis, and neuroinflammatory conditions. The compound's selectivity profile mitigates concerns regarding thyroid toxicity (via TPO inhibition) and drug-drug interactions (via CYP3A4 inhibition) that may confound interpretation of in vivo MPO pharmacology studies. Researchers seeking to explore non-triazole, non-thioxanthine MPO inhibitor chemotypes should prioritize this benzamide derivative for initial SAR expansion, as the iodophenoxymethyl group offers a clear vector for further optimization via cross-coupling chemistry.

Synthetic Intermediate for Benzamide-Focused Library Synthesis

Medicinal chemistry groups conducting library synthesis around the benzamide pharmacophore should consider 2-(4-iodophenoxymethyl)benzamide as a privileged intermediate. The para-iodo substituent enables late-stage diversification through palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions [4], while the ortho-benzamide arrangement provides a scaffold that has demonstrated activity across multiple target classes (IDO1, FGFR4, MPO). This compound allows researchers to generate structurally diverse analog libraries from a single advanced intermediate, reducing the synthetic burden associated with de novo construction of each benzamide derivative [4]. The commercial availability of this compound in quantities up to 5 g supports both pilot-scale library production and iterative medicinal chemistry optimization campaigns.

Quote Request

Request a Quote for 2-(4-Iodophenoxymethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.